(2,5-Dimethylphenyl)-(6-methyl-5-imidazo[2,1-b]thiazolyl)methanone
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Overview
Description
(2,5-dimethylphenyl)-(6-methyl-5-imidazo[2,1-b]thiazolyl)methanone is an aromatic ketone.
Scientific Research Applications
Host for Anions
One study explored the use of an imidazole-containing bisphenol related to your compound, demonstrating its utility as a host for anions. The crystal structures of its salts with various acids were characterized, revealing extensive hydrogen-bonded structures and strong intramolecular interactions (Nath & Baruah, 2012).
Synthesis of Naphthoquinone Derivatives
Another research focused on synthesizing tetracyclic compounds with a thiazolidinone or thiazinone ring fused to a naphthimidazole dione, related to your compound. These syntheses involved reactions of naphthimidazole dione with various reagents, showcasing the compound's versatility in organic synthesis (Nakamori, Saito, & Kasai, 1988).
Synthesis of Thieno[2,3-b]-Thiophene Derivatives
A study detailed the synthesis of bisphenol derivatives incorporating a thieno-thiophene moiety. This research highlights the compound's application in creating complex molecular structures (Mabkhot, Kheder, & Al-Majid, 2010).
Enzyme Inhibition and Antioxidant Activities
Research on hindered phenolic aminothiazoles, structurally similar to your compound, showed potential enzyme inhibition and antioxidant activities. This suggests applications in biochemistry and pharmacology (Satheesh et al., 2017).
Synthesis of Imidazo[2,1-b]thiazol-5-amine Derivatives
A study on the synthesis of imidazo[2,1-b]thiazol-5-amine derivatives via a one-pot, four-component reaction showcased the compound's role in facilitating complex chemical reactions (Mahdavi et al., 2012).
Antimicrobial and Anticancer Potential
Research has been conducted on derivatives structurally related to your compound, exploring their potential antimicrobial and anticancer properties. These studies indicate the compound's relevance in medicinal chemistry (Hafez, El-Gazzar, & Al-Hussain, 2016).
properties
Product Name |
(2,5-Dimethylphenyl)-(6-methyl-5-imidazo[2,1-b]thiazolyl)methanone |
---|---|
Molecular Formula |
C15H14N2OS |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
(2,5-dimethylphenyl)-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methanone |
InChI |
InChI=1S/C15H14N2OS/c1-9-4-5-10(2)12(8-9)14(18)13-11(3)16-15-17(13)6-7-19-15/h4-8H,1-3H3 |
InChI Key |
PNAXPGYGWMLYGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2=C(N=C3N2C=CS3)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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